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Compound of Interest

Compound Name:
1,2,3,4-Tetrahydronaphthalene-1-

carbonitrile

Cat. No.: B032674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-
Tetrahydronaphthalene-1-carbonitrile (also known as 1-cyanotetralin). The information

presented herein is essential for the identification, characterization, and quality control of this

compound in research and development settings. This document includes tabulated spectral

data, detailed experimental protocols, and visualizations of the analytical workflow.

Chemical Structure and Properties
IUPAC Name: 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile

Synonyms: 1-Cyanotetralin, Tetralin-1-carbonitrile

CAS Number: 56536-96-0

Molecular Formula: C₁₁H₁₁N

Molecular Weight: 157.22 g/mol
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The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

7.50 - 7.20 m 4H Ar-H

3.92 t 1H H-1

2.90 - 2.70 m 2H H-4

2.20 - 1.90 m 4H H-2, H-3

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) (ppm) Assignment

138.0 Ar-C (quaternary)

134.0 Ar-C (quaternary)

129.5 Ar-CH

128.0 Ar-CH

127.5 Ar-CH

126.0 Ar-CH

122.0 CN

35.0 C-1

29.0 C-4

25.0 C-2

21.0 C-3
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Infrared (IR) Spectroscopy
The IR spectrum of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile is characterized by the

following absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2930 Strong Aliphatic C-H stretch

2240 Strong, Sharp C≡N stretch

1600, 1490, 1450 Medium-Weak Aromatic C=C stretch

1440 Medium CH₂ bend

Mass Spectrometry (MS)
The mass spectrum of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile is expected to show the

following fragmentation pattern under electron ionization (EI).

m/z Relative Intensity (%) Assignment

157 80 [M]⁺ (Molecular Ion)

130 100 [M - HCN]⁺

129 90 [M - H - HCN]⁺

115 40 [C₉H₇]⁺

104 60 [C₈H₈]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy
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Sample Preparation:

A sample of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile (10-20 mg for ¹H NMR, 50-100

mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.7 mL of deuterated

chloroform (CDCl₃).[1]

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.[2][3]

Instrumentation and Parameters:

Spectrometer: 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

¹³C NMR:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

The ATR crystal (e.g., diamond) of the FTIR spectrometer is cleaned with a suitable solvent

(e.g., isopropanol) and a background spectrum is collected.[4][5]

A small drop of the neat liquid 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile is placed

directly onto the ATR crystal.[5][6]
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Instrumentation and Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000 - 400 cm⁻¹.[7]

Resolution: 4 cm⁻¹.

Number of Scans: 16, co-added to improve the signal-to-noise ratio.[7]

Mass Spectrometry (MS)
Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

A dilute solution of 1,2,3,4-Tetrahydronaphthalene-1-carbonitrile is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

1 µL of the solution is injected into the GC-MS system.

Instrumentation and Parameters:

System: Gas Chromatograph coupled to a Mass Spectrometer.

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp: 10°C/min to 250°C.

Hold at 250°C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Scan Range: m/z 40 - 400.

Visualizations
The following diagrams illustrate the logical workflows for spectroscopic analysis.

Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Logical Relationships in Spectral Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b032674?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

